1-(4-chlorobenzyl)azocane
Description
1-(4-Chlorobenzyl)azocane (C₁₄H₂₀ClN) is an organic compound featuring an eight-membered azocane ring (a saturated heterocycle with one nitrogen atom) substituted with a 4-chlorobenzyl group. Its molecular weight is 237.771 g/mol, with a monoisotopic mass of 237.128427 . The compound is structurally characterized by the chlorinated benzyl moiety attached to the azocane nitrogen, which influences its electronic and steric properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN/c15-14-8-6-13(7-9-14)12-16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBYTIIALXZRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)azocane typically involves the reaction of 4-chlorobenzyl chloride with azocane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of 1-(4-chlorobenzyl)azocane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)azocane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of 1-(4-chlorobenzyl)azocane can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction reactions produce corresponding oxides and amines .
Scientific Research Applications
1-(4-Chlorobenzyl)azocane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)azocane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Azocane vs. Smaller Heterocycles : The azocane ring provides a larger, more flexible scaffold compared to six-membered rings (e.g., piperazine in 4-NPP) or fused systems (e.g., benzimidazole in ). This flexibility may influence receptor binding kinetics .
- Substituent Effects : The 4-chlorobenzyl group enhances lipophilicity and electron-withdrawing properties, which are critical in drug-receptor interactions. For example, in sulconazole, replacing an oxygen atom with a sulfur atom (thioether) improves antifungal activity .
- Synthetic Utility : 4-Chlorobenzyl halides (e.g., 4-CBC, 4-chlorobenzyl bromide) are common precursors. Their reactivity in nucleophilic substitution reactions enables the synthesis of diverse pharmacophores, including azocane derivatives .
Key Findings:
- Antitumor Potential: Compound 6b, synthesized using 4-chlorobenzyl bromide, demonstrates potent radio-sensitizing effects in breast cancer models, highlighting the therapeutic relevance of the 4-chlorobenzyl motif .
- CNS Effects : Azocane derivatives with flexible nitrogen-containing rings (e.g., 1-(2-methylbenzyl)azocane in ) are explored for CNS activity, though 1-(4-chlorobenzyl)azocane itself lacks direct behavioral data .
- Anti-inflammatory and Opioid Activities : Benzimidazole derivatives with 4-chlorobenzyl groups exhibit dual anti-inflammatory and opioid receptor binding, suggesting that azocane analogs could be optimized for similar polypharmacology .
Spectroscopic and Physicochemical Comparisons
Table 3: Spectroscopic Data for Selected Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
